molecular formula C13H13FIN3O2 B12341538 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione

Katalognummer: B12341538
Molekulargewicht: 389.16 g/mol
InChI-Schlüssel: GWKPSUKFQSVYCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione is a complex organic compound with the molecular formula C13H11FIN3O2 It is a derivative of pyrimidine and is characterized by the presence of amino, cyclopropyl, fluoro, and iodophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method involves the reaction of isonicotinic acid hydrazide with 2-fluoro-4-iodophenylamine in the presence of triethylamine and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade solvents and catalysts to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Triethylamine: Used as a base in substitution reactions.

    Nickel Catalysts: Employed in C-H functionalization reactions.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, C-H functionalization reactions can yield phenylpyrrolidines, while substitution reactions can produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo various chemical reactions suggests it could modulate biological processes through multiple mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Eigenschaften

Molekularformel

C13H13FIN3O2

Molekulargewicht

389.16 g/mol

IUPAC-Name

6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H13FIN3O2/c14-9-5-7(15)1-4-10(9)18-11(16)6-12(19)17(13(18)20)8-2-3-8/h1,4-5,8,11H,2-3,6,16H2

InChI-Schlüssel

GWKPSUKFQSVYCH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C(=O)CC(N(C2=O)C3=C(C=C(C=C3)I)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.